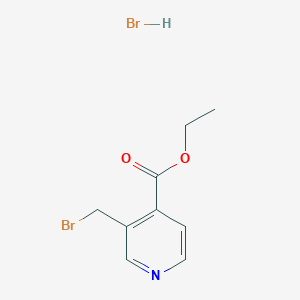
Ethyl 3-(bromomethyl)isonicotinate hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(bromomethyl)isonicotinate hydrobromide is a chemical compound with the molecular formula C9H11Br2NO2 and a molecular weight of 325.00 . This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of Ethyl 3-(bromomethyl)isonicotinate hydrobromide typically involves the bromination of ethyl isonicotinate. The reaction is carried out under controlled conditions to ensure the selective bromination at the 3-position of the isonicotinate ring. Industrial production methods may involve the use of bromine or other brominating agents in the presence of a suitable solvent and catalyst .
Chemical Reactions Analysis
Ethyl 3-(bromomethyl)isonicotinate hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 3-(bromomethyl)isonicotinate hydrobromide is widely used in scientific research, particularly in the fields of chemistry and pharmaceuticals. It serves as an intermediate in the synthesis of various pharmaceutical compounds, enhancing the efficiency and quality of the production process. In biological research, it is used to study the effects of brominated compounds on biological systems.
Mechanism of Action
The mechanism of action of Ethyl 3-(bromomethyl)isonicotinate hydrobromide involves its interaction with molecular targets through its bromomethyl group. This group can form covalent bonds with nucleophilic sites on target molecules, leading to the modification of their structure and function. The specific pathways involved depend on the nature of the target molecules and the context of the reaction .
Comparison with Similar Compounds
Ethyl 3-(bromomethyl)isonicotinate hydrobromide can be compared with other brominated isonicotinates, such as:
Ethyl 3-bromopropionate: Similar in structure but differs in the position of the bromine atom.
Methyl 4-bromobenzoate: Another brominated compound used in similar applications but with different reactivity and properties.
The uniqueness of this compound lies in its specific bromomethyl group, which imparts distinct reactivity and applications in various chemical and biological processes.
Properties
Molecular Formula |
C9H11Br2NO2 |
|---|---|
Molecular Weight |
325.00 g/mol |
IUPAC Name |
ethyl 3-(bromomethyl)pyridine-4-carboxylate;hydrobromide |
InChI |
InChI=1S/C9H10BrNO2.BrH/c1-2-13-9(12)8-3-4-11-6-7(8)5-10;/h3-4,6H,2,5H2,1H3;1H |
InChI Key |
TZJXKKMDXLXENZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=NC=C1)CBr.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















